6-Methylquinazoline
Overview
Description
6-Methylquinazoline is a heterocyclic organic compound with a molecular formula of C10H8N2. It is a derivative of quinazoline and is an important intermediate in the synthesis of various drugs and natural products. 6-Methylquinazoline is a versatile compound that has been widely used in scientific research applications due to its unique chemical properties and biological activities.
Scientific Research Applications
Synthesis of Quinazoline Analogues
Quinazoline derivatives, including 6-Methylquinazoline, have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . These analogues have potential applications in various fields, including medicinal chemistry and material sciences .
Anti-Cancer Applications
Quinazolines, including 6-Methylquinazoline, are associated with a wide range of biological and pharmacological activities, including anti-cancer properties . They can be used in the development of new therapeutic agents for cancer treatment.
Anti-Tuberculosis Applications
Quinazolines have shown potential in the treatment of tuberculosis . The development of new drugs for tuberculosis is crucial, and 6-Methylquinazoline could play a significant role in this field.
Anti-Hypertensive Applications
Quinazolines have also been associated with anti-hypertensive properties . This suggests that 6-Methylquinazoline could be used in the development of drugs for the treatment of high blood pressure.
Anti-Bacterial Applications
The anti-bacterial properties of quinazolines make them useful in the fight against bacterial infections . 6-Methylquinazoline could potentially be used to develop new antibacterial agents.
Anti-Inflammatory Applications
Quinazolines have shown anti-inflammatory properties . This suggests that 6-Methylquinazoline could be used in the development of drugs for the treatment of inflammatory conditions.
Anti-Malarial Applications
Quinazolines have been associated with anti-malarial properties . This suggests that 6-Methylquinazoline could be used in the development of drugs for the treatment of malaria.
Inhibition of Acetylcholinesterase
6-Methylquinazoline has been examined for its ability to inhibit acetylcholinesterase . This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition could have potential applications in the treatment of diseases like Alzheimer’s.
properties
IUPAC Name |
6-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQTLGEUGQDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570221 | |
Record name | 6-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinazoline | |
CAS RN |
7556-94-7 | |
Record name | 6-Methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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